REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=[O:12].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:25](O)[CH2:26][CH2:27][OH:28]>C1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]12[O:28][CH2:27][CH2:26][CH2:25][O:12]1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(C(NC2=CC1)=O)=O
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
6.04 mL
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Name
|
|
Quantity
|
535 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed with a Dean Stark Trap for 7.5 hr
|
Duration
|
7.5 h
|
Type
|
CUSTOM
|
Details
|
was decanted from the reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrated The residue
|
Type
|
WASH
|
Details
|
was washed with sat. aq. NaHCO3 (2×), brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on Biotage KP silica gel eluting with 70/30 Petroleum ether/EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C3(C(NC2=CC1)=O)OCCCO3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.77 g | |
YIELD: PERCENTYIELD | 72.5% | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |